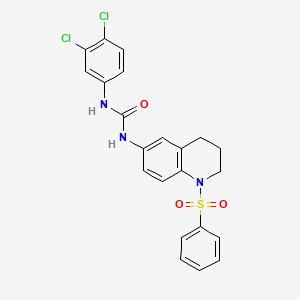
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of urea, which is an organic compound with two amine groups joined by a carbonyl functional group . Urea derivatives have a wide range of applications, including use in the pharmaceutical industry and as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a general method for synthesizing N-substituted ureas involves the reaction of amines with potassium isocyanate in water .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of dichlorophenyl and tetrahydroquinolinyl groups could influence properties such as solubility and stability .科学的研究の応用
Chemical Synthesis and Derivative Research
The compound has been used as a precursor or a structural inspiration in the synthesis of various chemical derivatives aimed at exploring their potential applications, including antimicrobial activities and complexation properties. For instance, compounds synthesized from similar structures have been evaluated for their antimicrobial potential, showcasing the versatility of such compounds in generating new molecules with potentially useful biological activities (Patel & Shaikh, 2011). Similarly, macrocyclic bis(ureas) based on diphenylurea have been synthesized and investigated for their ability to form complexes with various anions, illustrating the compound's utility in developing new ligands for anion complexation (Kretschmer, Dittmann, & Beck, 2014).
Anticonvulsant Activity Exploration
In the realm of pharmaceutical research, derivatives of similar compounds have been synthesized and screened for anticonvulsant activity, highlighting the compound's potential as a scaffold for developing new therapeutic agents. For example, a series of derivatives were synthesized and evaluated for their efficacy in protecting against convulsions, with some showing significant effectiveness, pointing towards the compound's relevance in medicinal chemistry for neurological disorders (Thakur et al., 2017).
Electron Transport Material Development
The structural motifs found in the compound have also been explored for their potential in developing new materials for electronic applications. Sulfone-based electron transport materials with high triplet energy, derived from similar compounds, have been synthesized and demonstrated to be promising for enhancing the efficiency of phosphorescent organic light-emitting diodes (PhOLEDs), showcasing the compound's applicability in materials science (Jeon, Earmme, & Jenekhe, 2014).
Radical Cyclization and Imines Formation
Radical cyclizations of cyclic ene sulfonamides, related to the compound, have been studied, leading to the formation of stable bicyclic and tricyclic aldimines and ketimines. This research demonstrates the compound's potential in synthetic organic chemistry for creating complex polycyclic structures via radical processes, which can be essential for developing novel organic compounds with unique properties (Zhang, Hay, Geib, & Curran, 2013).
Supramolecular Gelators and Silver Complexes
The quest for supramolecular gelators has led to the exploration of quinoline urea derivatives, closely related to the compound, for forming complexes with silver ions. These complexes exhibit unique gelation behaviors in certain solvents, pointing towards the compound's potential use in developing new supramolecular materials with specific applications in catalysis, sensing, or material science (Braga et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c23-19-10-8-17(14-20(19)24)26-22(28)25-16-9-11-21-15(13-16)5-4-12-27(21)31(29,30)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMGFONBQSROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2464095.png)
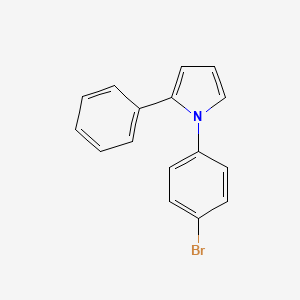
![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)
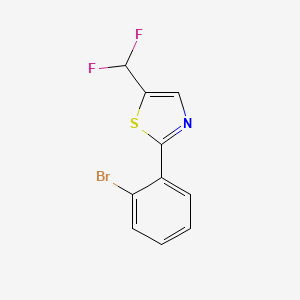


![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)

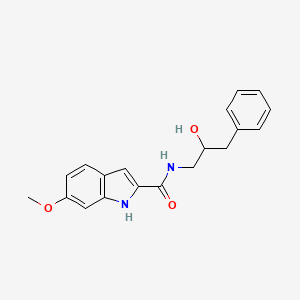
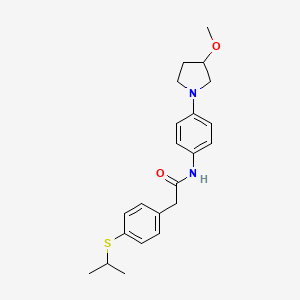
![2,6-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2464115.png)
